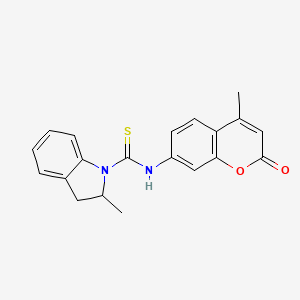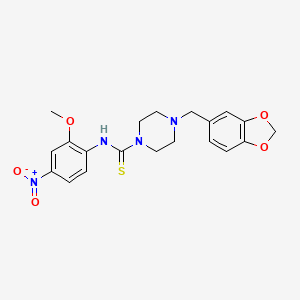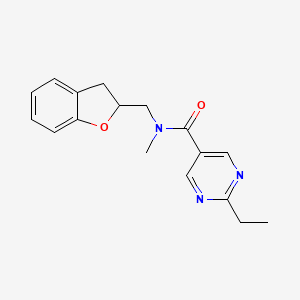
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide
Vue d'ensemble
Description
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one moiety, an indoline ring, and a carbothioamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methyl-2-oxo-2H-chromen-7-ylamine, which is then reacted with 2-methylindoline-1-carbothioamide under specific conditions to yield the target compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes and receptors, modulating their activity. The indoline ring and carbothioamide group contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
- 4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate
Uniqueness
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide is unique due to the presence of both the chromen-2-one and indoline moieties, which are not commonly found together in other compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-9-19(23)24-18-11-15(7-8-16(12)18)21-20(25)22-13(2)10-14-5-3-4-6-17(14)22/h3-9,11,13H,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALCUWUGFJPORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4131771.png)
![3-Cycloheptyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4131778.png)
![1-(diphenylmethyl)-4-[(2-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4131784.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4131794.png)
![dimethyl 5-[({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4131795.png)


![ethyl 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4131811.png)
![1-{1-[4-(Butan-2-yl)phenyl]propyl}-3-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4131822.png)

![1-[4-(Diethylamino)phenyl]-3-(4-nitrophenyl)thiourea](/img/structure/B4131829.png)
![2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid](/img/structure/B4131837.png)
![N-(2-furylmethyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4131855.png)
